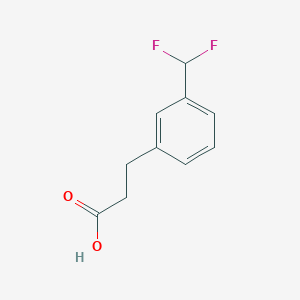

(3-(Difluoromethyl)phenyl)propanoic acid

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is increasingly focused on the development of novel molecules with tailored properties for applications in medicine, agriculture, and materials science. The synthesis of fluorinated organic compounds, such as (3-(Difluoromethyl)phenyl)propanoic acid, is a key area of this research. The introduction of fluorine atoms can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.comtandfonline.com

The synthesis of arylpropanoic acids and their derivatives is also a mature field of study, with numerous methods available for their preparation. These compounds are important building blocks for a wide range of more complex molecules, including many pharmaceuticals. The challenge and interest in the synthesis of this compound lie in the efficient and selective introduction of the difluoromethyl group onto the aromatic ring, followed by the construction or modification of the propanoic acid side chain.

Significance of the Difluoromethylphenylpropanoic Acid Scaffold in Synthetic Chemistry

The difluoromethylphenylpropanoic acid scaffold is significant due to the unique properties conferred by the difluoromethyl (CF2H) group. The CF2H group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH2) groups. semanticscholar.orgnih.govresearchgate.net This bioisosteric relationship allows medicinal chemists to replace these more metabolically labile groups with a difluoromethyl group, potentially improving the pharmacokinetic profile of a drug candidate. researchgate.net

The difluoromethyl group is also a moderate electron-withdrawing group, which can influence the electronic properties of the aromatic ring and any attached functional groups. nuph.edu.ua This can affect the reactivity of the molecule and its interactions with biological targets. The combination of the difluoromethylphenyl moiety with the propanoic acid side chain creates a versatile scaffold that can be further modified to explore structure-activity relationships in drug discovery programs.

Overview of Research Trajectories for Fluorinated Organic Compounds

Research into fluorinated organic compounds is a rapidly expanding field. A major trajectory is the development of new and more efficient methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules. cas.cn This includes the development of novel fluorinating reagents and catalytic methods.

Another significant research direction is the exploration of the unique properties of fluorinated compounds and their application in various fields. In medicinal chemistry, there is a strong focus on the design and synthesis of new fluorinated drugs with improved efficacy and safety profiles. numberanalytics.comnih.govnih.gov Fluorinated molecules are also being investigated for their potential use in medical imaging, such as in positron emission tomography (PET). tandfonline.com In materials science, fluorinated polymers and other materials are valued for their unique properties, including high thermal stability and chemical resistance.

The study of compounds like this compound fits within this broader context, as it represents a specific example of a fluorinated organic molecule with potential applications in medicinal chemistry and other areas.

Scope and Academic Focus of the Outline

This article provides a focused overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and the significance of its structural motifs within the context of organic and medicinal chemistry. The content is based on established principles of organic chemistry and the known properties of related fluorinated compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Phenylpropanoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |

| 3-Phenylpropanoic acid | C9H10O2 | 150.17 | 1.85 | 4.78 |

| (3-Fluorophenyl)propanoic acid | C9H9FO2 | 168.16 | 1.99 | 4.65 |

| (3-Chlorophenyl)propanoic acid | C9H9ClO2 | 184.62 | 2.45 | 4.58 |

| (3-(Trifluoromethyl)phenyl)propanoic acid | C10H9F3O2 | 218.17 | 2.98 | 4.45 |

| This compound | C10H10F2O2 | 200.18 | 2.41 | 4.52 |

Note: Predicted values are generated from computational models and may differ from experimental values.

Table 2: Comparison of Bioisosteric Groups

| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (π value) | Metabolic Stability |

| Hydroxyl (-OH) | Donor & Acceptor | -0.67 | Low |

| Thiol (-SH) | Donor | 0.39 | Moderate |

| Amine (-NH2) | Donor & Acceptor | -1.23 | Variable |

| Difluoromethyl (-CF2H) | Donor | ~0.1 to 0.4 | High |

Sources: semanticscholar.orgnih.govacs.org

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

3-[3-(difluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H10F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-3,6,10H,4-5H2,(H,13,14) |

InChI Key |

GFDLQNRRJJKOEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)CCC(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 3 Difluoromethyl Phenyl Propanoic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's physicochemical properties.

Esterification Reactions

Esterification is a common transformation of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a classic example of this reversible reaction. chemguide.co.ukathabascau.ca To drive the equilibrium toward the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

For (3-(Difluoromethyl)phenyl)propanoic acid, reaction with a simple alcohol such as methanol (B129727) or ethanol (B145695) under acidic catalysis (e.g., concentrated H₂SO₄ or TsOH) yields the corresponding methyl or ethyl ester. masterorganicchemistry.commasterorganicchemistry.com The reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (conc.) | Methyl 3-(3-(difluoromethyl)phenyl)propanoate |

| This compound | Ethanol | TsOH | Ethyl 3-(3-(difluoromethyl)phenyl)propanoate |

This table is based on established esterification principles and provides hypothetical yet chemically sound examples.

Amidation Reactions

Amides are typically synthesized by the condensation of a carboxylic acid with an amine. This reaction often requires the use of coupling agents or the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride. nih.gov A direct one-pot method involves mediating the condensation with reagents like titanium tetrachloride (TiCl₄) in a suitable solvent like pyridine. nih.gov This approach is applicable to a wide range of carboxylic acids and amines, providing the corresponding amides in good yields. nih.gov

Alternatively, activating agents can transform the carboxylic acid into a reactive species in situ, which then reacts with the amine. nih.gov For instance, the reaction of 3-phenylpropanoic acid with amines can be achieved using various coupling agents to form the amide bond. researchgate.net These methods can be applied to this compound to synthesize a library of amide derivatives.

Table 2: General Amidation Strategies

| Amine | Coupling/Activating Agent | Conditions | Product Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | TiCl₄ | Pyridine, 85 °C | N-alkyl/aryl-3-(3-(difluoromethyl)phenyl)propanamide |

| Secondary Amine (R₂NH) | DCC/EDC | CH₂Cl₂ or DMF, RT | N,N-dialkyl/diaryl-3-(3-(difluoromethyl)phenyl)propanamide |

This table outlines general and analogous amidation reactions applicable to the target molecule. researchgate.net

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid moiety can be reduced to a primary alcohol, 3-(3-(difluoromethyl)phenyl)propan-1-ol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing carboxylic acids to primary alcohols. orgsyn.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum salt and liberate the alcohol. orgsyn.org

While direct reduction of the acid is feasible, a common alternative strategy involves first converting the carboxylic acid to its corresponding ester (e.g., the ethyl ester) and then reducing the ester. Esters can be reduced to aldehydes using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov Further reduction of the aldehyde or direct, more forceful reduction of the ester yields the primary alcohol. For example, the related compound ethyl 3-(3-(trifluoromethyl)phenyl)propanoate has been reduced to the corresponding aldehyde using potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA). nih.gov

Formation of Acid Halides and Anhydrides

Carboxylic acids can be converted to more reactive derivatives like acid halides and anhydrides, which are valuable intermediates in organic synthesis. The most common method for preparing an acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). orgsyn.org This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride is another effective reagent for this transformation.

The resulting (3-(Difluoromethyl)phenyl)propanoyl chloride is a highly reactive electrophile. It can readily react with nucleophiles such as alcohols to form esters and with amines to form amides, often under milder conditions than the parent carboxylic acid. nih.gov Acid anhydrides can be formed, for example, by treating the acid chloride with a carboxylate salt.

Functionalization of the Phenyl Ring

The phenyl ring of this compound can undergo various substitution reactions, although its reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is the hallmark reaction of aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic nature of the substituents already present. msu.edu The propanoic acid chain is a weakly deactivating, ortho, para-directing group, while the difluoromethyl (-CHF₂) group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect, similar to the trifluoromethyl (-CF₃) group. youtube.comcolumbia.edu

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(3-(Difluoromethyl)-5-nitrophenyl)propanoic acid |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-(5-Bromo-3-(difluoromethyl)phenyl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(Difluoromethyl)-5-(propanoic acid)benzenesulfonic acid |

This table is based on established principles of electrophilic aromatic substitution on deactivated rings. wikipedia.orgyoutube.comcolumbia.edu

Standard Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings, as the ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile. wikipedia.org Therefore, attempting these reactions on this compound would likely result in no reaction. wikipedia.org

Metal-Catalyzed Cross-Coupling at Aryl Halide Precursors

The synthesis of this compound and its derivatives often relies on the introduction of the difluoromethyl group onto a pre-functionalized phenylpropanoic acid scaffold, typically an aryl halide. Metal-catalyzed cross-coupling reactions are a primary methodology for forging the crucial C(sp²)–CF₂H bond. Palladium and copper-based catalytic systems have been extensively developed for this purpose.

Palladium-catalyzed cross-coupling reactions offer a versatile approach for the difluoromethylation of aryl halides (bromides, chlorides, and iodides) and pseudohalides (triflates). These reactions typically employ a source of the "CF₂H" moiety, such as a difluoromethyl-containing organometallic reagent or a precursor that generates a difluorocarbene in situ. For instance, (hetero)arylboronic acids and esters have been successfully difluoromethylated using chlorodifluoromethane (B1668795) as a difluorocarbene source under palladium catalysis. These reactions proceed efficiently for both electron-rich and electron-deficient arylboronic acids and demonstrate tolerance to a variety of functional groups.

Copper-catalyzed methodologies provide a complementary approach. The first copper-mediated difluoromethylation of aromatics involved the in-situ generation of a difluoromethyl copper species from TMSCF₂H. While initially limited to electron-rich and neutral aryl iodides, the use of ligands such as 1,10-phenanthroline (B135089) has expanded the scope to include electron-deficient (hetero)aryl iodides. A notable advancement in this area is the copper-promoted cross-coupling of aryl iodides with trimethylsilyl(difluoromethyl)phosphonates, which, upon treatment with CuI and CsF, yield aryl(difluoromethyl)phosphonates. nih.gov

Below is a table summarizing representative metal-catalyzed cross-coupling reactions for the formation of Ar-CF₂H bonds.

| Catalyst System | Aryl Precursor | CF₂H Source | Key Features |

| Palladium(0) complexes | Arylboronic acids/esters | Chlorodifluoromethane | Tolerates diverse functional groups. |

| Palladium(0) with phosphine (B1218219) ligands | Aryl halides/triflates | (DMPU)₂Zn(CF₂H)₂ | Effective for a range of aryl halides. |

| Copper(I) iodide | Aryl iodides | TMSCF₂H | Ligand promotion extends substrate scope. |

| Copper(I) iodide/CsF | Aryl iodides | Me₃Si-CF₂PO(OEt)₂ | Provides access to aryl(difluoromethyl)phosphonates. nih.gov |

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of complex molecules, avoiding the need for pre-functionalized starting materials. In the context of this compound, C-H functionalization can be envisioned at several positions on the phenyl ring.

Palladium-catalyzed C-H activation is a prominent method for the direct arylation of arenes. For substrates like phenylpropanoic acid, the carboxylic acid group can act as a directing group, facilitating ortho-C-H functionalization. However, achieving functionalization at other positions, such as meta or para, often requires the use of specialized directing groups or electronic control. Research has demonstrated the feasibility of remote meta C-H bond functionalization of 3-phenylpropanoic acid derivatives. rsc.orgnih.gov This approach utilizes a weakly coordinating nitrile directing group to achieve selective olefination at the meta position.

The field of C-H difluoromethylation largely relies on the generation and reactivity of the difluoromethyl radical. This radical species can then engage in reactions with aromatic systems. While this approach is more commonly applied to heteroaromatics through Minisci-type reactions, its application to carbocyclic aromatic rings is also an area of active research.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group itself is not merely a passive substituent but can participate in further chemical transformations, offering avenues for additional molecular diversification.

The CF₂H group is characterized by a highly polarized C-H bond, which imparts a unique set of properties. This polarization makes the proton weakly acidic and enables the group to act as a competent hydrogen bond donor, a feature that is often exploited in drug design to mimic interactions of hydroxyl or thiol groups.

Recent studies have revealed that the difluoromethyl group can also act as a "masked nucleophile". researchgate.net Through deprotonation using a combination of a strong Brønsted superbase and a weak Lewis acid, a nucleophilic ArCF₂⁻ synthon can be generated. This reactive intermediate can then be trapped with a wide array of electrophiles to form new carbon-carbon bonds, providing a novel strategy for constructing benzylic Ar-CF₂-R linkages.

The manipulation of the fluorine content within the difluoromethyl group represents an advanced derivatization strategy.

Further Fluorination: The conversion of a difluoromethyl group to a trifluoromethyl group (Ar-CF₂H → Ar-CF₃) is a challenging transformation. However, advancements in fluorination chemistry, particularly in the context of radiolabeling for Positron Emission Tomography (PET), have provided insights into such conversions. For instance, methods for the synthesis of [¹⁸F]trifluoromethyl arenes often proceed through intermediates that could conceptually be derived from difluoromethyl precursors. nih.gov These methods typically involve the generation of a difluorocarbene, which is then trapped with [¹⁸F]fluoride in the presence of a copper catalyst to form an [¹⁸F]CuCF₃ species, which can then undergo cross-coupling. nih.gov

Defluorination: The selective removal of a fluorine atom from a difluoromethyl group to yield a monofluoromethyl group (Ar-CF₂H → Ar-CH₂F) is also a synthetically challenging endeavor. Much of the research in this area has focused on the reverse reaction, the selective defluorination of trifluoromethylarenes to difluoromethylarenes. researchgate.net These reactions often proceed through the formation of a difluoro-p-quinomethide intermediate, which is then trapped. While direct, controlled defluorination of Ar-CF₂H is less common, the principles of C-F bond activation could potentially be applied to achieve this transformation.

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govmdpi.comnih.gov The this compound scaffold, with its carboxylic acid functionality, is well-suited for incorporation into several classes of MCRs.

For example, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, could utilize this compound as the carboxylic acid component. This would lead to the formation of α-acylamino carboxamide structures bearing the 3-(difluoromethyl)phenyl moiety, providing a rapid route to a library of complex derivatives. Similarly, the Passerini three-component reaction, involving a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide, could also incorporate this scaffold to generate α-acyloxy carboxamides.

While specific examples utilizing this compound in MCRs are not extensively reported in the literature, the versatility of its carboxylic acid handle makes it a prime candidate for such synthetic strategies.

Strategies for Constructing Diverse Chemical Libraries Based on the Compound

The this compound scaffold is an excellent starting point for the construction of diverse chemical libraries for high-throughput screening and drug discovery. griffith.edu.au Derivatization can be targeted at two main sites: the propanoic acid side chain and the aromatic ring.

Derivatization of the Carboxylic Acid: The carboxylic acid is a versatile functional group that can be readily converted into a wide range of other functionalities. Standard amide coupling reactions with a diverse set of amines can generate a large library of amides. Esterification with various alcohols, reduction to the corresponding alcohol, and subsequent derivatization of the alcohol are also straightforward transformations.

Derivatization of the Aromatic Ring: As discussed in section 3.2.3, direct C-H functionalization can be employed to introduce substituents at various positions on the phenyl ring. Furthermore, if the scaffold is synthesized from an aryl halide precursor (e.g., (3-bromo-5-(difluoromethyl)phenyl)propanoic acid), the remaining halide can serve as a handle for further metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. mit.edu This dual approach of modifying both the side chain and the aromatic ring allows for the systematic exploration of the chemical space around the core scaffold.

A representative scheme for library generation is presented below:

| Derivatization Site | Reaction Type | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Amides |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Reduction | Alcohols |

| Aromatic Ring (via C-H activation) | Olefination | Alkenes |

| Aromatic Ring (from halo-precursor) | Suzuki Coupling | Biaryls |

| Aromatic Ring (from halo-precursor) | Buchwald-Hartwig Amination | Aryl Amines |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR experiments for characterizing organic compounds. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

For (3-(Difluoromethyl)phenyl)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the propanoic acid chain, the methylene (B1212753) protons adjacent to the carboxyl group, and the methine proton of the difluoromethyl group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The propanoic acid chain would exhibit two triplet signals.

The ¹³C NMR spectrum would complement this information, showing characteristic signals for the carboxyl carbon, the carbons of the propanoic acid chain, the aromatic carbons (including the carbon attached to the difluoromethyl group), and the carbon of the difluoromethyl group itself.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | Illustrative ¹H Chemical Shift (δ, ppm) | Illustrative Multiplicity | Illustrative Coupling Constant (J, Hz) | Illustrative ¹³C Chemical Shift (δ, ppm) |

| -COOH | ~12.0 | br s | - | ~178 |

| Ar-H | 7.2-7.5 | m | - | 125-140 |

| -CHF₂ | 6.5-6.8 | t | ~56 | ~115 (t) |

| -CH₂-Ar | ~3.0 | t | ~7.5 | ~35 |

| -CH₂-COOH | ~2.7 | t | ~7.5 | ~30 |

Note: The chemical shifts are referenced to TMS (Tetramethylsilane). The multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for the characterization of organofluorine compounds. Given the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, ¹⁹F NMR provides a clear window into the electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet, arising from the coupling of the two equivalent fluorine atoms to the adjacent proton of the difluoromethyl group. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.

Illustrative ¹⁹F NMR Data for this compound

| Assignment | Illustrative ¹⁹F Chemical Shift (δ, ppm) | Illustrative Multiplicity | Illustrative Coupling Constant (J, Hz) |

| -CHF₂ | ~ -110 | d | ~56 |

Note: The chemical shifts are typically referenced to CFCl₃ (Trichlorofluoromethane).

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the propanoic acid chain and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the proton signals of the propanoic acid chain and the difluoromethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the propanoic acid side chain and the 3-position of the difluoromethyl-substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for this achiral molecule, it can help confirm through-space interactions between the protons of the propanoic acid chain and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of ions to several decimal places.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of moderately polar and thermally labile molecules like carboxylic acids. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. APCI is another soft ionization method that can be used for less polar compounds.

For this compound, ESI in negative ion mode would be particularly effective, readily forming the [M-H]⁻ ion. HRMS analysis of this ion would provide an accurate mass measurement, which can be used to confirm the elemental formula (C₁₀H₉F₂O₂).

Illustrative HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Illustrative) | Mass Error (ppm, Illustrative) |

| [C₁₀H₉F₂O₂ - H]⁻ | 200.0519 | 200.0521 | 1.0 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as the [M-H]⁻ ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) provide valuable structural information.

The fragmentation of the [M-H]⁻ ion of this compound would likely involve characteristic losses. A primary fragmentation pathway would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. Another potential fragmentation would be the cleavage of the propanoic acid side chain. The analysis of these fragmentation patterns provides a fingerprint of the molecule and further confirms its structure.

Illustrative MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z, Illustrative) | Neutral Loss (Illustrative) | Proposed Fragment Structure |

| 200.05 | 156.06 | CO₂ | [C₉H₉F₂]⁻ |

| 200.05 | 109.04 | C₃H₄O₂ | [C₇H₅F₂]⁻ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules like this compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Consequently, the resulting spectrum provides a unique molecular "fingerprint" that is highly characteristic of the compound's structure and functional groups.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the carboxylic acid group, the phenyl ring, and the difluoromethyl group. By analyzing the positions and intensities of these bands, a detailed structural confirmation can be achieved.

Carboxylic Acid Group (-COOH): This group gives rise to some of the most prominent bands in the IR spectrum. A very broad O-H stretching vibration is typically observed in the 2500–3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding between molecules. docbrown.info The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band, generally appearing in the 1700–1725 cm⁻¹ range for carboxylic acid dimers. docbrown.info

Phenyl Ring: The aromatic ring exhibits several characteristic vibrations. The C-H stretching modes of the aromatic protons are typically found just above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹). In-plane C=C stretching vibrations of the ring usually appear as a series of bands in the 1450–1600 cm⁻¹ region. upenn.edu Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, occur at lower wavenumbers.

Propanoic Acid Chain (-CH₂CH₂-): The aliphatic C-H stretching vibrations from the methylene groups of the propanoic acid chain are expected in the 2850–2975 cm⁻¹ range, often appearing as shoulders on the broad O-H band. docbrown.info Bending vibrations (scissoring, wagging) for the CH₂ groups occur in the fingerprint region (~1400-1470 cm⁻¹).

Difluoromethyl Group (-CHF₂): The C-F bonds introduce strong absorptions. C-F stretching vibrations are typically strong in the IR spectrum and are expected to occur in the 1000–1200 cm⁻¹ region. The C-H stretching of the CHF₂ group will also contribute to the spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures. docbrown.infopsu.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) | IR |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic Chain | C-H stretch | 2850 - 2975 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) | IR |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Aliphatic Chain | CH₂ bend (scissoring) | ~1465 | IR |

| Difluoromethyl | C-F stretch | 1000 - 1200 (strong) | IR |

The propanoic acid side chain of this compound possesses rotational freedom around its C-C single bonds, leading to the possibility of multiple stable conformations (rotamers). Each conformer will have a unique potential energy and a distinct set of vibrational frequencies. While many vibrations will be similar between conformers, subtle shifts, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹), can be detected. kfupm.edu.sa

Advanced spectroscopic studies, often combining experimental IR and Raman data with theoretical quantum chemical calculations (e.g., Density Functional Theory, DFT), can be employed to investigate this conformational landscape. kfupm.edu.sa By calculating the theoretical vibrational spectra for different possible low-energy conformers, researchers can compare them to the experimental spectrum. researchgate.net This comparison helps to identify which conformer, or mixture of conformers, is present under the experimental conditions. Studies on related partially fluorinated carboxylic acids have demonstrated the existence of multiple stable conformers, highlighting the importance of such analyses for a complete structural understanding. illinois.edumdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides unambiguous data on bond lengths, bond angles, and the spatial relationships between molecules, offering critical insights into the solid-state structure of this compound. rigaku.com

The successful application of single-crystal X-ray diffraction hinges on the initial growth of a high-quality single crystal. For a compound like this compound, this is typically achieved by slow evaporation of a suitable solvent or by slow cooling of a saturated solution.

The general methodology involves the following steps:

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head, often using a cryo-protectant oil. ncl.ac.uk

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. ncl.ac.uk As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector. carleton.edu

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, highly accurate molecular structure. nih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For carboxylic acids, the most significant of these is hydrogen bonding. Based on the crystal structures of closely related compounds like 3-[4-(Trifluoromethyl)phenyl]propanoic acid and 3,5-bistrifluoromethylhydrocinnamic acid, it is highly probable that this compound forms a centrosymmetric dimer in the solid state. nih.govscienceopen.commdpi.com This common structural motif is created by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. ed.ac.uk

The table below presents crystallographic data for the closely related analogue, 3-[4-(Trifluoromethyl)phenyl]propanoic acid, which serves as a predictive model for the subject compound. nih.govscienceopen.com

| Parameter | 3-[4-(Trifluoromethyl)phenyl]propanoic acid |

| Chemical Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9028 (19) |

| b (Å) | 8.288 (2) |

| c (Å) | 9.238 (3) |

| α (°) | 63.381 (15) |

| β (°) | 85.20 (3) |

| γ (°) | 65.70 (2) |

| Volume (ų) | 489.2 (2) |

| Z | 2 |

| Key Interaction | O-H···O Hydrogen Bonded Dimer |

Advanced Chromatographic Separation and Purity Profiling

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds in research and pharmaceutical development. iajps.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for the purity profiling of compounds such as this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating components of a mixture. iajps.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically octadecylsilane (B103800), C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is in its neutral, protonated form for consistent retention. The presence of the phenyl ring allows for sensitive detection using a UV-Vis detector.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). nih.gov Following derivatization, the compound can be readily analyzed on a column with a nonpolar or mid-polarity stationary phase, with detection commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced identification capabilities.

The following table outlines representative starting conditions for the chromatographic analysis of this compound.

| Parameter | HPLC Method | GC Method (after derivatization) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile / 0.1% Formic Acid in Water (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | Temperature program (e.g., 100 °C to 250 °C) |

| Detection | UV at ~210 nm or ~254 nm | FID or MS |

| Injection Volume | 10 µL | 1 µL (split injection) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantification of non-volatile compounds like this compound. The inherent polarity of the carboxylic acid group and the presence of a UV-active aromatic ring make this compound well-suited for analysis by various HPLC methodologies, particularly reversed-phase chromatography.

Reversed-Phase HPLC (RP-HPLC) For aromatic carboxylic acids, RP-HPLC is the most common approach. nih.gov The separation is typically performed on a stationary phase of non-polar character, such as octadecylsilane (C18) or octylsilane (B1236092) (C8), with a polar mobile phase. A critical parameter in the analysis of acidic compounds like this compound is the pH of the mobile phase. To achieve sharp, symmetrical peaks and reproducible retention times, the mobile phase is usually acidified to suppress the ionization of the carboxylic acid group (ion-suppression mechanism). nih.gov This increases the hydrophobicity of the analyte, leading to stronger interaction with the stationary phase and better retention.

The mobile phase typically consists of an aqueous component (e.g., water with an acidifier like phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate the main compound from impurities with a wide range of polarities.

Detection Methods The choice of detector is crucial for sensitivity and selectivity.

UV-Visible (UV-Vis) Detection: The phenyl group in this compound acts as a chromophore, allowing for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is typically determined by running a UV spectrum, but a common wavelength for phenyl-containing compounds is in the range of 210-270 nm.

Fluorescence Detection (FLD): For trace-level analysis, fluorescence detection can offer significantly higher sensitivity than UV detection. nih.gov While the native fluorescence of the compound may be weak, derivatization with a fluorescent tagging reagent can be employed. psu.edu This involves reacting the carboxylic acid group with a fluorophore to produce a highly fluorescent derivative.

Mass Spectrometry (MS) Detection: Hyphenating HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both quantification and structural elucidation. MS detection offers high selectivity and can provide the molecular weight of the parent compound and its impurities. Fragmentation data (MS/MS) can further aid in the structural identification of unknown related substances. ijnrd.org

A summary of potential starting conditions for an RP-HPLC method is presented in the table below, based on established methods for structurally similar phenylpropanoic acids. nih.govresearchgate.net

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides non-polar stationary phase for reversed-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Aqueous component; acid suppresses ionization of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Elution Mode | Isocratic or Gradient | Gradient elution is effective for separating multiple impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 25-40 °C | Controls retention time and peak shape. |

| Detection | UV at ~220 nm or ~260 nm | Monitors the aromatic ring chromophore. |

| Injection Vol. | 10 µL | Standard sample volume. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.gov However, due to the low volatility and high polarity of the carboxylic acid functional group, this compound is not suitable for direct GC analysis. It requires a chemical derivatization step to convert the carboxylic acid into a more volatile and thermally stable derivative, typically an ester. nih.govnih.gov

Derivatization The primary goal of derivatization is to block the active proton of the carboxyl group, reducing its polarity and increasing its volatility. Common derivatization strategies for carboxylic acids include:

Esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester.

Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. This is a rapid and common derivatization method.

GC-MS Analysis Once derivatized, the sample is injected into the gas chromatograph. The separation occurs in a capillary column, typically coated with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. For impurity profiling, Electron Ionization (EI) is commonly used. EI causes predictable fragmentation of the molecule, creating a unique mass spectrum that acts as a "fingerprint." This spectrum can be compared against spectral libraries (e.g., NIST) for impurity identification. phcogj.com Furthermore, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity, which is a critical step in its structural elucidation. thermofisher.com

A plausible GC-MS methodology for the analysis of this compound after derivatization is outlined below.

| Parameter | Condition | Purpose |

| Derivatization | Silylation with BSTFA | Converts the non-volatile acid to a volatile TMS ester. |

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Standard, mid-polarity column for general impurity screening. |

| Carrier Gas | Helium at ~1.0 mL/min | Inert gas to carry sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates components based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on mass-to-charge ratio. |

| Scan Range | 40-500 m/z | Covers the expected mass range of the derivative and related impurities. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a stereocenter at the alpha-carbon of the propanoic acid moiety, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical properties in an achiral environment but can exhibit different pharmacological activities. nih.gov Therefore, it is essential to separate and quantify the individual enantiomers to determine the enantiomeric excess (e.e.) or enantiomeric purity of a sample. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. nih.gov

Chiral HPLC The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers can interact diastereomerically, leading to different retention times. For profens and related acidic compounds, polysaccharide-based CSPs are highly effective. mdpi.comnih.gov These phases consist of a silica (B1680970) support coated or bonded with derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate).

Method development involves screening various CSPs and mobile phase compositions to find the optimal conditions for separation (resolution). Chiral separations can be performed in different modes:

Normal-Phase Mode: Utilizes non-polar solvents like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). An acidic additive (e.g., acetic acid or trifluoroacetic acid) is often required to improve the peak shape of acidic analytes.

Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. nih.gov This mode is often preferred for its compatibility with LC-MS systems.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Based on methods developed for other profens like ibuprofen (B1674241) and ketoprofen, a representative chiral HPLC method could be employed. mdpi.comnih.gov

| Parameter | Condition | Purpose |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD) | Creates a chiral environment for enantiomeric separation. |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) | Typical normal-phase conditions for separating acidic enantiomers. |

| Elution Mode | Isocratic | A constant mobile phase composition is usually sufficient. |

| Flow Rate | 0.5-1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Column Temp. | 25 °C | Temperature can significantly influence chiral selectivity. |

| Detection | UV at ~220 nm or ~260 nm | Monitors the analyte post-separation. |

Computational and Theoretical Investigations into 3 Difluoromethyl Phenyl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties and geometric parameters of a molecule. These calculations solve approximations of the Schrödinger equation to find the energies and wavefunctions of the electrons within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of molecules. mdpi.comresearchgate.net For a molecule like (3-(Difluoromethyl)phenyl)propanoic acid, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to perform a full geometry optimization. mdpi.com This process finds the lowest energy arrangement of the atoms, providing key structural parameters.

The primary outputs of a DFT geometry optimization include bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available. For instance, studies on the related compound 3-[4-(trifluoromethyl)phenyl]propanoic acid have reported precise bond lengths and angles from single-crystal X-ray studies, which serve as a benchmark for computational results. scienceopen.comnih.gov A similar analysis for this compound would yield the optimized geometric parameters of its most stable structure.

Table 1: Representative Predicted Ground State Geometric Parameters for Phenylpropanoic Acid Derivatives (Illustrative) Note: This table illustrates the type of data obtained from DFT calculations. Values are based on general findings for similar structures and are not specific to this compound.

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C=O Bond Length | Carboxylic acid carbonyl bond | ~1.21 Å |

| C-O Bond Length | Carboxylic acid hydroxyl bond | ~1.36 Å |

| C-F Bond Length | Difluoromethyl C-F bond | ~1.37 Å |

| O-C=O Bond Angle | Carboxylic acid angle | ~123° |

| F-C-F Bond Angle | Difluoromethyl group angle | ~106° |

Beyond geometry, DFT calculations provide insights into the electronic structure through molecular orbital (MO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for evaluating a molecule's chemical reactivity and kinetic stability. mdpi.com

Theoretical studies on related phenyl-containing acids often include Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses to understand electron distribution and intramolecular interactions. chemmethod.combhu.ac.in NBO analysis can quantify charge distribution, revealing the partial atomic charges on each atom and identifying hyperconjugative interactions that contribute to molecular stability. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density and predict sites for electrophilic and nucleophilic attack. chemmethod.combhu.ac.in

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanoic acid side chain allows the molecule to adopt various conformations. Computational conformational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. acs.org Studies on fluorinated carboxylic acids have shown that they can exhibit rich conformational landscapes with multiple stable structures. mdpi.comillinois.edu

A conformational analysis of this compound would involve systematically rotating the key dihedral angles of the side chain and calculating the corresponding energy to generate a potential energy surface (PES). rsc.orgresearchgate.net A study on the analogous 3,5-bistrifluoromethylhydrocinnamic acid used DFT calculations (at the B3LYP/aug-cc-pvDZ level) to investigate the influence of the electron-withdrawing CF₃ groups on the side chain's conformation, finding that they can increase the population of gauche conformers. mdpi.com A similar effect might be anticipated for the difluoromethyl group. The key dihedral angles defining the side chain conformation would be systematically scanned to map out the low-energy regions of the PES, identifying local and global energy minima corresponding to stable conformers.

Molecular Dynamics Simulations (if applicable to its chemical behavior or interactions)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. arxiv.orgaaai.org While specific MD studies on this compound are not available, this technique could be applied to investigate its behavior in various environments.

For example, MD simulations are used to study the self-assembly of molecules into larger nanostructures or to understand their interactions with biological systems, such as lipid membranes. nih.govnih.gov If this compound were being investigated for its interaction with a protein or membrane, MD simulations could provide detailed, atomistic insights into the binding process, conformational changes, and translocation pathways. nih.gov These simulations can reveal dynamic behaviors that are not accessible through static quantum chemical calculations.

Reaction Mechanism Studies of its Formation and Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound. By mapping the reaction pathway on a potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, which determine the reaction kinetics. researchgate.net

For instance, DFT calculations have been used to study the reactive intermediates in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids via superelectrophilic activation, confirming the involvement of O,C-diprotonated species. nih.gov Similarly, mechanistic and computational investigations into the ionic hydrogenation of α-alkyl styrenes support a pathway that proceeds through a benzylic carbocation intermediate. acs.org A theoretical study on the formation of this compound could explore potential synthetic routes, evaluate the feasibility of different pathways by calculating their energy barriers, and provide a detailed understanding of the role of catalysts or reagents.

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. DFT and other quantum chemical methods are commonly used to calculate parameters for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. chemmethod.commdpi.com

Calculations of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. mdpi.com Furthermore, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with good accuracy, aiding in the structural confirmation of the synthesized molecule. chemmethod.com The theoretical spectra are typically calculated for the optimized, lowest-energy conformer of the molecule. Comparing the computed spectroscopic data with experimental results serves as a robust validation of the determined molecular structure. mdpi.com

Future Directions and Emerging Research Avenues for 3 Difluoromethyl Phenyl Propanoic Acid

Development of Novel and Efficient Synthetic Routes

Furthermore, the development of novel difluoromethylating reagents beyond the current standards, such as those derived from difluoromethyl phenyl sulfone, could provide milder reaction conditions and broader functional group tolerance. cas.cn Catalytic methods, including transition-metal-catalyzed cross-coupling reactions to form the C-CHF2 bond or the propanoic acid side chain, are also an area of intense interest. Inspired by methodologies like the hydroarylation of propenoic acids under superelectrophilic activation, researchers may devise new catalytic cycles to construct the core structure of (3-(Difluoromethyl)phenyl)propanoic acid. mdpi.comnih.gov

Table 1: Potential Strategies for Improved Synthesis

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Late-Stage Difluoromethylation | Increased synthetic flexibility; rapid analogue synthesis | Developing C-H activation methods compatible with the propanoic acid moiety |

| Novel Difluoromethylating Reagents | Milder conditions; improved functional group tolerance; lower cost | Exploration of new sulfonium-based or silicon-based reagents cas.cn |

| Advanced Catalytic Methods | High efficiency; stereocontrol; reduced waste | Designing catalysts for direct coupling of difluoromethyl sources with phenylpropanoic precursors |

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is not yet fully explored. Future studies will likely delve into the unique reactivity imparted by the interplay between the aromatic ring, the difluoromethyl group, and the propanoic acid side chain. The difluoromethyl group, often considered relatively inert, can participate in specific transformations. Research into its conversion into other functional groups, such as difluoromethylene (–CF2–) or difluoromethylidene (=CF2), could unlock new synthetic pathways to a wider range of fluorinated molecules. cas.cn

The propanoic acid moiety itself offers a handle for numerous transformations. Beyond standard esterification and amidation, exploring reactions like O-difluoromethylation of the carboxylic acid could yield novel ester analogues with unique properties. chemrevlett.com Additionally, the benzylic position of the propanoic chain could be a target for functionalization, potentially through pathways involving carbocation intermediates, analogous to those seen in the ionic hydrogenation of styrenes. acs.org Understanding these reactivity patterns is essential for utilizing this compound as a versatile building block in organic synthesis.

Integration into Advanced Materials Chemistry

The incorporation of fluorine-containing moieties is a well-established strategy for modifying the properties of organic materials. Organofluorine compounds are known for their applications in advanced materials due to their unique chemical and physical properties. cas.cn The difluoromethyl group in this compound can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

Future research could explore the use of this acid as a monomer or an additive in the synthesis of novel polymers. For instance, polyesters or polyamides incorporating this molecule could exhibit enhanced hydrophobicity and altered surface properties. The introduction of fluorine can also improve the lipid solubility of a compound, which could be advantageous in developing materials for biomedical devices or drug delivery systems that need to interface with biological membranes. chemenu.com Investigating its potential in liquid crystals, organic electronics, or specialized coatings represents a significant and largely untapped area of research.

Design of Next-Generation Chemical Probes and Tools

The phenylpropanoic acid scaffold is a common motif in biologically active molecules, including agonists for important receptors like FFA4 and PPARs. researchgate.netnih.gov The introduction of a difluoromethyl group onto this scaffold is a promising strategy for developing next-generation chemical probes. The CHF2 group can enhance metabolic stability and bioavailability, crucial properties for effective in vivo tools. cas.cn

Future work will likely involve using this compound as a starting point for the synthesis of targeted molecular probes. By modifying the propanoic acid group to include reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, researchers can create tools to study biological processes and protein targets with greater precision. The enhanced properties conferred by the difluoromethyl group could lead to probes with longer biological half-lives and improved target engagement, providing clearer insights into complex biological systems.

Methodological Advancements in its Characterization and Analysis

As this compound and its derivatives find more applications, the need for robust and sensitive analytical methods for their detection and characterization will grow. Future research in this area will focus on developing optimized analytical protocols. High-performance liquid chromatography (HPLC) is a key technique, and advancements may include the use of novel stationary phases, such as carbon-coated zirconia, to achieve better separation from related impurities. nih.govresearchgate.net The development of sensitive detection methods, potentially leveraging fluorescence after derivatization, will be crucial for trace analysis. semanticscholar.org

Beyond chromatographic methods, advanced structural characterization techniques will provide deeper insights. Solid-state analysis using single-crystal X-ray diffraction, combined with computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis, can elucidate the molecule's conformation and intermolecular interactions in detail. mdpi.com Such studies are vital for understanding its physical properties and for designing crystalline materials or co-crystals with desired characteristics.

Table 2: Advanced Analytical and Characterization Techniques

| Technique | Application Area | Future Research Goal |

|---|---|---|

| Reversed-Phase HPLC | Purity analysis, impurity profiling | Method validation for quantitative analysis in complex matrices nih.gov |

| Fluorescence Detection | Trace-level quantification | Development of sensitive derivatization protocols semanticscholar.org |

| Single-Crystal X-ray Diffraction | Solid-state structure determination | Elucidation of crystal packing and hydrogen bonding networks mdpi.com |

| Computational Chemistry (DFT) | Understanding molecular properties | Predicting reactivity and conformational preferences mdpi.com |

Q & A

Q. What are the optimal synthetic routes for (3-(Difluoromethyl)phenyl)propanoic acid, considering yield and purity?

Methodological Answer: Synthesis typically involves fluorinated aromatic precursors and coupling reactions. For example:

- Friedel-Crafts Acylation : Reacting difluoromethylbenzene with acryloyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the ketone intermediate, followed by reduction (e.g., NaBH₄) and oxidation (e.g., KMnO₄/H⁺) to yield the propanoic acid backbone .

- Suzuki-Miyaura Coupling : Use a boronic acid derivative of difluoromethylbenzene with a β-bromoacrylic acid precursor in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) for regioselective C-C bond formation .

Key Considerations : Optimize reaction temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize byproducts like defluorinated derivatives. Purity ≥95% can be achieved via recrystallization (ethanol/water) .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : Expect a singlet for -CF₂H protons (δ ~6.2 ppm, J₃₃’ ~50 Hz) and a triplet for the carboxylic acid proton (δ ~12.5 ppm). Aromatic protons appear as a multiplet (δ ~7.2–7.8 ppm) .

- ¹³C NMR : The CF₂ group shows peaks at δ ~110–115 ppm (JC-F ~250 Hz), while the carboxylic carbon appears at δ ~170 ppm .

- X-ray Crystallography : Single-crystal analysis reveals intermolecular hydrogen bonding (O–H···O) between carboxylic groups, confirming dimeric packing in the solid state .

Q. What are the stability considerations for this compound under storage?

Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, which can hydrolyze the CF₂ group.

- Degradation Analysis : Monitor via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) for impurities like defluorinated byproducts or oxidation derivatives .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents at the phenyl ring (e.g., -NO₂, -OCH₃) or modify the propanoic acid chain (e.g., α-methylation). Compare binding affinity to COX-2 or PPAR-γ using enzyme-linked assays .

- Data Interpretation : Correlate electronic (Hammett σ values) and steric parameters (Taft Es) with IC₅₀ values. For example, electron-withdrawing groups (e.g., -CF₂) enhance metabolic stability but may reduce solubility .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer :

- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2 PDB: 1PXX) to model binding. The carboxylic acid group forms hydrogen bonds with Arg120/Arg499, while the CF₂ group occupies hydrophobic pockets .

- MD Simulations (GROMACS) : Simulate ligand-protein dynamics (100 ns) to assess stability of interactions. Calculate binding free energy (MM-PBSA) to rank analogs .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fraction). The CF₂ group may reduce CYP450-mediated oxidation compared to non-fluorinated analogs, explaining higher in vivo retention .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability. Poor solubility (logP ~2.8) may limit absorption, necessitating prodrug strategies (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.